![molecular formula C8H7N3OS B1465624 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carbaldehyde CAS No. 1178472-07-5](/img/structure/B1465624.png)
2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carbaldehyde
Overview
Description
Pyrazole compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . They are nitrogen-based hetero-aromatic compounds that have been used as scaffolds for the synthesis and development of many new promising drugs .
Molecular Structure Analysis
The molecular structure of these compounds can be established by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Chemical Reactions Analysis
Pyrazole-bearing compounds are known for their diverse pharmacological effects . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated .
Physical And Chemical Properties Analysis
The physical form of similar compounds like “2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile” is a colorless to yellow liquid or semi-solid or solid or lump .
Scientific Research Applications
Antimicrobial and Antioxidant Activities
- Antimicrobial and Antioxidant Agents : A study synthesized derivatives that included a moiety similar to the specified compound and evaluated their antimicrobial, anti-inflammatory, and analgesic activities. It was found that many of these compounds displayed both analgesic and anti-inflammatory activities (Abdel-Wahab et al., 2012).
- Antimicrobial Activity of Schiff Bases : Schiff bases of chitosan derived from heteroaryl pyrazole derivatives (including compounds structurally related to the specified compound) showed antimicrobial activity dependent on the Schiff base moiety. These were effective against both gram-negative and gram-positive bacteria, as well as fungi (Hamed et al., 2020).
Anticancer Potentials
- Anticancer and Antibacterial Evaluation : Novel thiazolo[2,3-b]quinazolinones, incorporating a structure related to the specified compound, were synthesized and evaluated for their anticancer potency against human liver and breast cancer cell lines. Some compounds exhibited significant anticancer and antibacterial activities (Deshineni et al., 2020).
Synthetic Methods and Characterization
- Synthetic Processes for Novel Compounds : Various studies focused on the synthesis of novel compounds involving pyrazole carbaldehydes (related to the specified compound). These studies aimed to develop efficient methods for synthesizing compounds with potential biological activities, including antimicrobial properties (Papernaya et al., 2016).
Agricultural Applications
- Plant Growth Promoting Effects : Some studies have explored the synthesis of novel compounds using precursors structurally similar to the specified compound, assessing their effects on plant growth. These studies have found that certain derivatives can promote the growth of specific crops (Hassan et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-11-3-6(2-9-11)8-10-7(4-12)5-13-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMNYEDYHCOJAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.